Cas no 1808-04-4 (4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2,7-dimethoxy-2-phenyl-)

4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2,7-dimethoxy-2-phenyl- structure
1808-04-4 structure
Product name:4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2,7-dimethoxy-2-phenyl-
CAS No:1808-04-4
MF:C17H16O6
MW:316.30534
CID:231934
PubChem ID:265712

4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2,7-dimethoxy-2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2,7-dimethoxy-2-phenyl-
    • 3,3-dihydroxy-2,7-dimethoxy-2-phenylchromen-4-one
    • 3,3-dihydroxy-2,7-dimethoxy-2-phenyl-2,3-dihydro-4h-chromen-4-one
    • AC1L6EJQ
    • AC1Q6KK8
    • AG-J-84146
    • AR-1E8665
    • CHEMBL523469
    • CTK4D7712
    • NSC102043
    • NSC-102043
    • 1808-04-4
    • DTXSID00295454
    • Inchi: InChI=1S/C17H16O6/c1-21-12-8-9-13-14(10-12)23-17(22-2,16(19,20)15(13)18)11-6-4-3-5-7-11/h3-10,19-20H,1-2H3
    • InChI Key: VCRSBBFMODRGJP-UHFFFAOYSA-N
    • SMILES: OC1(O)C(=O)C2C=CC(OC)=CC=2OC1(OC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 316.09468
  • Monoisotopic Mass: 316.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 85.2Ų

Experimental Properties

  • Density: 1.41
  • Boiling Point: 542.5°Cat760mmHg
  • Flash Point: 201.9°C
  • Refractive Index: 1.643
  • PSA: 85.22
  • LogP: 1.45060

4H-1-Benzopyran-4-one,2,3-dihydro-3,3-dihydroxy-2,7-dimethoxy-2-phenyl- Related Literature

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